

# Measuring Platinum Accumulation with BTP-114: Application Notes and Protocols

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## Compound of Interest

Compound Name: BIZ 114

Cat. No.: B2406284

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## Introduction

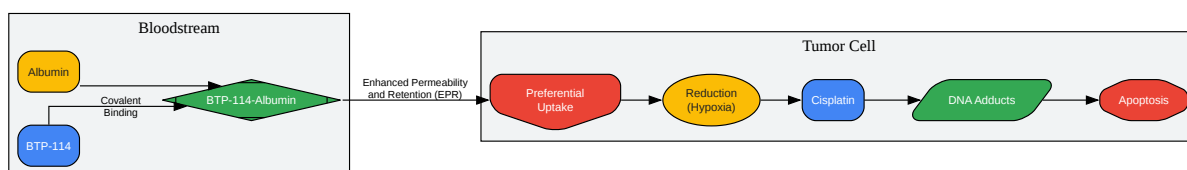
BTP-114 is a novel investigational anticancer agent designed to enhance the delivery of platinum to solid tumors. It is a prodrug of cisplatin that features a maleimide moiety, enabling it to covalently bind to serum albumin.[1][2] This albumin-binding characteristic extends the circulation half-life of the platinum agent and is designed to increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and potentially through albumin uptake mechanisms by cancer cells.[1][2] Preclinical studies have indicated a significant increase in platinum accumulation in tumors treated with BTP-114 compared to conventional cisplatin.[1]

These application notes provide an overview of BTP-114's mechanism of action and protocols for the quantification of platinum in biological samples, a critical step in preclinical and clinical evaluation.

## Mechanism of Action and Signaling Pathway

BTP-114 is administered intravenously, and upon entering the bloodstream, the maleimide group rapidly conjugates with circulating serum albumin. This binding prolongs the half-life of the platinum compound in circulation. The BTP-114-albumin conjugate is then preferentially taken up by tumor cells. Inside the hypoxic environment of the tumor cell, the prodrug is

reduced, releasing the active cytotoxic agent, cisplatin. Cisplatin then exerts its anticancer effect by forming DNA adducts, leading to cell cycle arrest and apoptosis.



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### BTP-114 Mechanism of Action

## Quantitative Data Presentation

Preclinical data for BTP-114 was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 by Blend Therapeutics. These studies highlighted a significant increase in platinum accumulation in tumors.

Parameter	BTP-114	Cisplatin	Fold Increase	Reference
Platinum Accumulation in Tumor Xenograft Models	-	-	Up to 15-fold	
Platinum Accumulation in Tumors	-	-	13-fold	

Note: Specific platinum concentration values (e.g., in ng/g of tissue) were not publicly available in the reviewed materials. The data is based on reported fold-increases.

A Phase I clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114. Part of this study involved the estimation of plasma platinum concentrations at various time points. The results of these pharmacokinetic analyses from the clinical trial have not been made publicly available in the searched literature.

## Experimental Protocols

The accurate measurement of platinum in biological matrices is essential for pharmacokinetic and biodistribution studies of BTP-114. The recommended method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) due to its high sensitivity and element specificity.

### Protocol 1: Quantification of Total Platinum in Tissue Samples by ICP-MS

This protocol outlines the procedure for measuring the total platinum concentration in tissue samples (e.g., tumor, kidney, liver) from animal models or patient biopsies.

Materials:

- Tissue samples (frozen at -80°C)
- Trace-metal free water (e.g., Milli-Q)
- Concentrated nitric acid (HNO<sub>3</sub>), trace-metal grade
- Concentrated hydrochloric acid (HCl), trace-metal grade (optional, for Aqua Regia)
- Platinum standard solution (1000 µg/mL)
- Internal standard solution (e.g., Iridium, Rhenium, or Yttrium), compatible with ICP-MS
- Trace-metal free conical tubes (15 mL and 50 mL)
- Calibrated analytical balance
- Microwave digestion system

- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

- Sample Preparation:

1. Thaw frozen tissue samples on ice.
2. Accurately weigh approximately 100-200 mg of tissue into a microwave digestion vessel. Record the exact weight.
3. For each batch of samples, include at least two blank vessels (containing only digestion acids) to serve as procedural blanks.

- Acid Digestion:

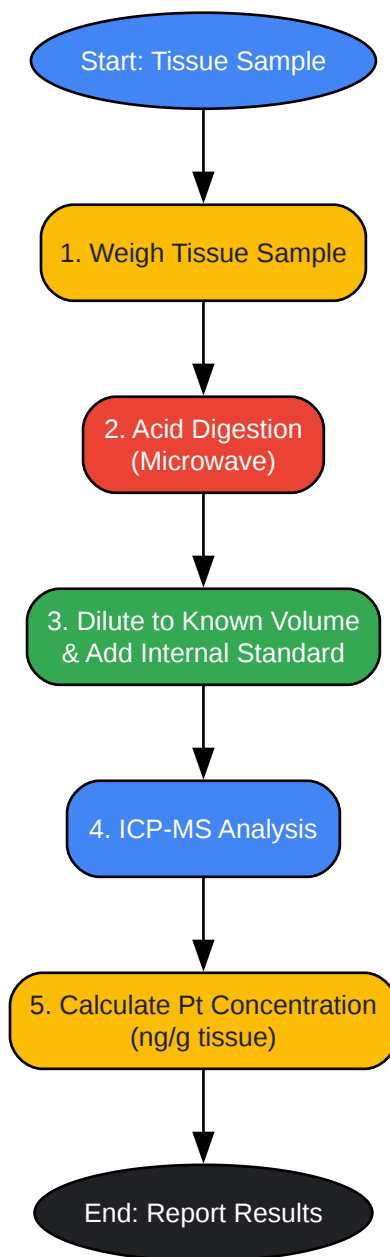
1. To each vessel, carefully add 5 mL of concentrated nitric acid.
2. If difficult to digest tissues are used, a mixture of nitric acid and hydrochloric acid (Aqua Regia, typically 3:1 or 4:1 ratio) can be employed.
3. Allow the samples to pre-digest at room temperature in a fume hood for at least 30 minutes.
4. Seal the digestion vessels according to the manufacturer's instructions for the microwave digestion system.
5. Place the vessels in the microwave digester and run a pre-programmed or optimized digestion cycle. A typical cycle involves ramping to a high temperature (e.g., 200°C) and holding for a set period (e.g., 20-30 minutes) to ensure complete digestion.

- Sample Dilution:

1. After the digestion program is complete, allow the vessels to cool to room temperature.
2. Carefully open the vessels in a fume hood. The resulting solution should be clear and free of particulate matter.

3. Quantitatively transfer the digestate to a 50 mL trace-metal free conical tube.
  4. Rinse the digestion vessel with trace-metal free water and add the rinsing to the conical tube to ensure complete transfer.
  5. Bring the final volume of the sample to a known volume (e.g., 25 mL) with trace-metal free water.
  6. Spike all samples, standards, and blanks with the internal standard to a final concentration recommended for the ICP-MS instrument (e.g., 10 ng/mL).
- ICP-MS Analysis:
    1. Prepare a series of calibration standards by diluting the platinum standard solution in a matrix matching the diluted sample acid concentration (e.g., 2% nitric acid). The concentration range should bracket the expected platinum concentrations in the samples.
    2. Set up the ICP-MS instrument according to the manufacturer's instructions for platinum analysis. Monitor for isotopes of platinum (e.g.,  $^{194}\text{Pt}$ ,  $^{195}\text{Pt}$ ,  $^{196}\text{Pt}$ ).
    3. Analyze the procedural blanks, calibration standards, and samples.
    4. Generate a calibration curve from the standard measurements.
    5. Calculate the platinum concentration in the unknown samples based on the calibration curve.
  - Data Calculation:
    1. The platinum concentration in the original tissue is calculated using the following formula:
$$\text{Pt Concentration (ng/g)} = (C_i * V) / W$$
Where:
      - $C_i$  = Platinum concentration measured by ICP-MS (ng/mL)
      - $V$  = Final volume of the diluted sample (mL)

- W = Initial weight of the tissue sample (g)



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#### ICP-MS Workflow for Tissue Platinum

## Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are based on established analytical methods for platinum-based compounds and should be adapted and validated by the end-user for their specific

experimental conditions and matrices. The quantitative data presented is based on publicly available press releases and conference presentations and may not represent the full data set.

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## References

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